molecular formula C8H15N3O3S B12887041 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 88398-56-5

5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B12887041
CAS No.: 88398-56-5
M. Wt: 233.29 g/mol
InChI Key: LNZSLOMZKNJLLW-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole with sulfonamide derivatives in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-carboxamide
  • 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-thiol

Uniqueness

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to similar compounds with different functional groups .

Properties

CAS No.

88398-56-5

Molecular Formula

C8H15N3O3S

Molecular Weight

233.29 g/mol

IUPAC Name

5-methoxy-1-methyl-3-propan-2-ylpyrazole-4-sulfonamide

InChI

InChI=1S/C8H15N3O3S/c1-5(2)6-7(15(9,12)13)8(14-4)11(3)10-6/h5H,1-4H3,(H2,9,12,13)

InChI Key

LNZSLOMZKNJLLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1S(=O)(=O)N)OC)C

Origin of Product

United States

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